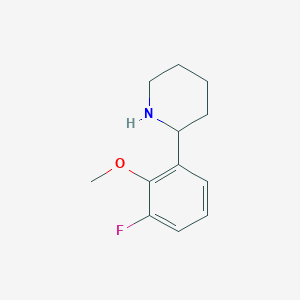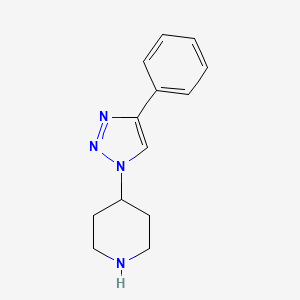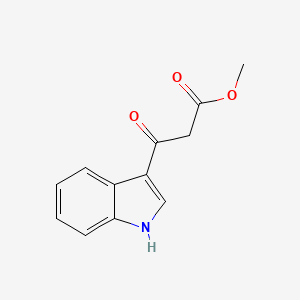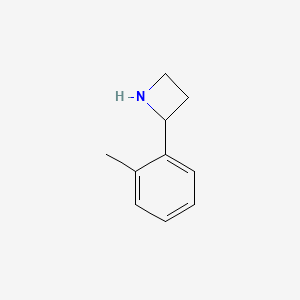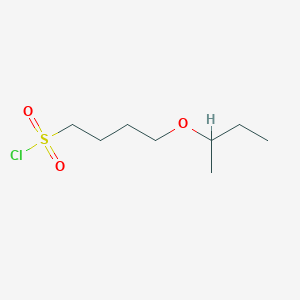
4-(Sec-butoxy)butane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Sec-butoxy)butane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl functional group attached to a chlorine atom. The compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Sec-butoxy)butane-1-sulfonyl chloride can be synthesized through the reaction of 4-(sec-butoxy)butane-1-sulfonic acid with thionyl chloride. The reaction typically takes place under reflux conditions, where the sulfonic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography. Once the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Sec-butoxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonyl thiols, respectively.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl fluorides under specific conditions.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinic acids or sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile, often in the presence of a base like triethylamine.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Sulfonic Acids: Formed by oxidation.
Sulfinic Acids and Sulfides: Formed by reduction.
Scientific Research Applications
4-(Sec-butoxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(sec-butoxy)butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The compound acts as an electrophile, readily reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations, where the sulfonyl chloride group is replaced by other functional groups. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
4-(tert-butoxy)butane-1-sulfonyl chloride: Similar in structure but with a tert-butoxy group instead of a sec-butoxy group.
4-(methoxy)butane-1-sulfonyl chloride: Contains a methoxy group instead of a butoxy group.
4-(ethoxy)butane-1-sulfonyl chloride: Contains an ethoxy group instead of a butoxy group.
Uniqueness
4-(Sec-butoxy)butane-1-sulfonyl chloride is unique due to the presence of the sec-butoxy group, which imparts specific steric and electronic properties to the molecule. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis and other applications.
Properties
Molecular Formula |
C8H17ClO3S |
|---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
4-butan-2-yloxybutane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H17ClO3S/c1-3-8(2)12-6-4-5-7-13(9,10)11/h8H,3-7H2,1-2H3 |
InChI Key |
YFBKZUKILDACHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


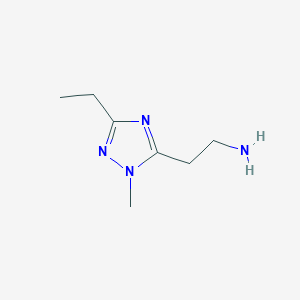

![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one](/img/structure/B13526275.png)
![benzylN-[2-(acetylsulfanyl)-2-phenylethyl]carbamate](/img/structure/B13526276.png)
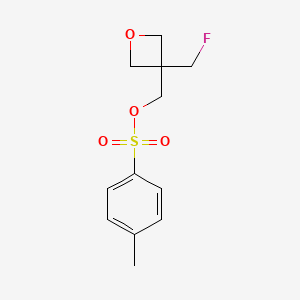

![1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-3'-amine](/img/structure/B13526297.png)
